Stereochemical Fidelity: (3R,3aS,6aR)-bis-THF vs. (3S,3aS,6aS)-bis-THF in HIV-1 Protease Inhibition
The stereochemical configuration of the bis-THF ligand is a primary determinant of HIV-1 protease inhibitory potency. In a comparative study of nonpeptidal P2 ligands, the inhibitor incorporating the (3S,3aS,6aS)-bis-THF ligand (Compound 49) exhibited an IC50 of 1.8 ± 0.2 nM and a CIC95 of 46 ± 4 nM [1][2]. In stark contrast, the inhibitor containing the (3R,3aS,6aR)-bis-THF ligand (Compound 50) displayed a significantly reduced potency with an IC50 of 6.4 nM [1][2]. This 3.5-fold difference in IC50 underscores the critical importance of the (3R,3aS,6aR) configuration for optimal binding to the HIV-1 protease S2 subsite [1].
| Evidence Dimension | Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 6.4 nM (Compound 50 with (3R,3aS,6aR)-bis-THF) |
| Comparator Or Baseline | 1.8 ± 0.2 nM (Compound 49 with (3S,3aS,6aS)-bis-THF) |
| Quantified Difference | 3.5-fold less potent for the (3R,3aS,6aR) configuration in this specific inhibitor series |
| Conditions | In vitro HIV-1 protease enzyme inhibition assay using recombinant protease |
Why This Matters
This direct comparison demonstrates that stereochemical purity is non-negotiable; procurement of the incorrect enantiomer will yield a 3.5-fold loss in potency, directly impacting experimental outcomes and the validity of SAR studies.
- [1] Ghosh, A. K.; Kincaid, J. F.; Walters, D. E.; Chen, Y.; Chaudhuri, N. C.; Thompson, W. J.; Culberson, C.; Fitzgerald, P. M.; Lee, H. Y.; McKee, S. P.; Munson, P. M.; Duong, T. T.; Darke, P. L.; Zugay, J. A.; Schleif, W. A.; Axel, M. G.; Lin, J.; Huff, J. R. Nonpeptidal P2 ligands for HIV protease inhibitors: structure-based design, synthesis, and biological evaluation. J. Med. Chem. 1996, 39, 3278–3290. View Source
- [2] Ghosh, A. K.; Chapsal, B. D.; Mitsuya, H. Darunavir, a Conceptually New HIV-1 Protease Inhibitor for the Treatment of Drug-resistant HIV. Bioorg. Med. Chem. 2007, 15, 7576–7580. View Source
